molecular formula C15H15BrN2O B2635723 N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide CAS No. 638141-07-8

N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide

Cat. No. B2635723
CAS RN: 638141-07-8
M. Wt: 319.202
InChI Key: FYYDLEQFZFNGOZ-UHFFFAOYSA-N
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Description

N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide, also known as BMEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMEB belongs to the family of benzamide derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The exact mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. In cancer cells, N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt and NF-κB pathways. In inflammatory and painful conditions, N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has been found to inhibit the production of pro-inflammatory cytokines and modulate the activity of ion channels and receptors involved in pain perception.
Biochemical and physiological effects:
N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has been shown to have diverse biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of ion channels and receptors, and inhibition of pro-inflammatory cytokine production. N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has also been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide for lab experiments is its high selectivity towards cancer cells, which allows for targeted cancer therapy with minimal side effects. N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide also has low toxicity and is well-tolerated in animal models. However, one of the limitations of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is its poor solubility in water, which can affect its bioavailability and limit its therapeutic efficacy.

Future Directions

There are several future directions for N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide research, including the optimization of its synthesis method to improve its yield and purity, the investigation of its efficacy in combination with other anticancer drugs, and the exploration of its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders. Further studies are also needed to elucidate the exact mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide and its potential side effects in humans.
Conclusion:
In conclusion, N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has been extensively studied for its anticancer, anti-inflammatory, and analgesic effects, and has shown low toxicity and high selectivity towards cancer cells. Future research on N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is needed to optimize its synthesis method, investigate its efficacy in combination with other drugs, and explore its potential applications in other fields.

Synthesis Methods

The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride, which is then reacted with 5-bromo-6-methylpyridin-2-amine in the presence of a base to produce N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide. The yield of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and pain management. In cancer research, N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has also been found to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and painful conditions.

properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O/c1-3-11-4-6-12(7-5-11)15(19)18-14-9-8-13(16)10(2)17-14/h4-9H,3H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYDLEQFZFNGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=NC(=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide

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